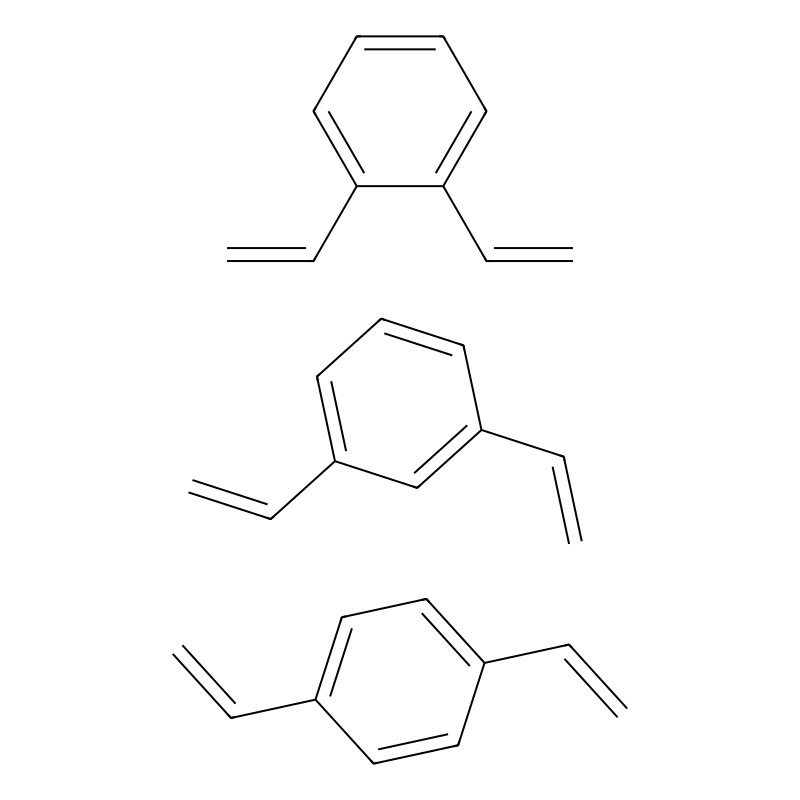

Divinylbenzene

C6H4(CH=CH2)2

C10H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(CH=CH2)2

C10H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 52 mg/l @ 25 °C /Estimated/

Solubility in water: none

0.005%

Synonyms

Canonical SMILES

Cross-linking agent in polymers:

DVB is most commonly used as a cross-linking agent in the synthesis of polymers, particularly for ion exchange resins and adsorbents.

- Ion exchange resins: DVB creates a three-dimensional network within the polymer matrix, preventing the polymer chains from collapsing and allowing the resin to retain its shape and functionality. This is crucial for ion exchange resins used in various applications, including water purification, chromatography, and metal ion separation [].

- Adsorbents: Similar to ion exchange resins, DVB's cross-linking ability enhances the structural integrity and porosity of adsorbents, making them more efficient in capturing target molecules from a liquid or gas phase []. This is valuable in research areas like environmental remediation, drug delivery, and catalysis.

Precursor for functional materials:

DVB can be functionalized with various chemical groups, transforming it into a versatile building block for creating advanced materials with tailored properties.

- Porous materials: By incorporating functional groups, researchers can design DVB-based materials with specific pore sizes and functionalities, enabling selective adsorption or separation of desired molecules []. This is relevant in areas like gas storage and separation, and drug delivery.

- Catalyst supports: Functionalized DVB can be used as a support for catalysts, improving their stability, activity, and reusability []. This has applications in various chemical reactions and processes.

Biomedical research:

DVB finds limited but specific applications in biomedical research:

- Drug delivery systems: DVB can be incorporated into drug delivery systems to control the release of therapeutic agents []. This can be achieved by designing DVB-based materials that degrade at a specific rate or respond to external stimuli.

- Cell culture scaffolds: Functionalized DVB can be used to create scaffolds for cell culture, providing a three-dimensional environment for cell growth and differentiation []. This is valuable for studying cell-cell interactions and tissue engineering.

Divinylbenzene is an organic compound with the chemical formula , featuring a benzene ring substituted with two vinyl groups. It exists primarily as a mixture of meta and para isomers, with the ortho isomer typically being absent due to its conversion to naphthalene during synthesis. This compound is a colorless liquid with an aromatic odor, known for its high reactivity and flammability, making it a significant cross-linking agent in polymer chemistry .

- DVB is a combustible liquid and can be harmful if inhaled or absorbed through the skin [].

- It is important to handle DVB with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Note:

- This analysis focuses on the scientific research aspects of DVB.

- Due to safety concerns, information regarding the mechanism of action (biological role) is not included.

- It is important to consult Safety Data Sheets (SDS) for detailed information on handling and disposal procedures before working with DVB.

- Polymerization: It can polymerize exothermically in the presence of initiators or catalysts, forming three-dimensional networks when copolymerized with styrene to produce styrene-divinylbenzene copolymers .

- Substitution Reactions: The benzene nucleus can undergo halogenation, nitration, and sulfonation under acidic conditions. The Friedel-Crafts reaction is also applicable for functionalization .

- Reactivity with Oxidizers: Divinylbenzene reacts vigorously with strong oxidizing agents and can produce gaseous hydrogen when reacting with reducing agents like alkali metals .

Divinylbenzene is widely used in various applications:

- Ion Exchange Resins: It serves as a key component in the production of ion exchange resins, particularly for water purification and chemical separation processes .

- Polymer Chemistry: As a cross-linking agent, it enhances the structural integrity of polymers, making it crucial in manufacturing materials like plastics and elastomers .

- Merrifield Resins: These are used in peptide synthesis and other organic reactions due to their ability to form stable linkages with amino acids .

Studies on divinylbenzene interactions focus on its behavior in polymer matrices and its reactivity with various reagents. The swollen beads of styrene-divinylbenzene copolymers allow for rapid permeation by dissolved reagents, facilitating fast coupling reactions that follow second-order kinetics . Additionally, its interactions with biological systems are under investigation, particularly regarding its potential allergenic properties.

Divinylbenzene shares structural similarities with several compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Styrene | Single vinyl group; less reactive than divinylbenzene. | |

| Ethylene Glycol Dimethacrylate | Used as a cross-linking agent; more hydrophilic. | |

| Trimethylolpropane Triacrylate | Contains three acrylate groups; used for UV-curable coatings. | |

| Vinylbenzyl chloride | Chlorinated vinyl compound; used in polymer synthesis. |

Divinylbenzene's uniqueness lies in its dual vinyl groups that provide enhanced cross-linking capabilities compared to compounds with single vinyl groups, making it particularly valuable in producing robust polymer networks. Its ability to form copolymers further distinguishes it from similar compounds .

Catalytic Dehydrogenation of Diethylbenzene for Industrial-Scale DVB Synthesis

Divinylbenzene is predominantly manufactured through the catalytic dehydrogenation of diethylbenzene (DEB), a process that occurs at elevated temperatures and reduced pressures. This industrial process follows the chemical equation:

C₆H₄(C₂H₅)₂ → C₆H₄(C₂H₃)₂ + 2 H₂

The reaction involves the removal of hydrogen atoms from the ethyl groups attached to the benzene ring, converting them into vinyl groups. The commercial production typically employs fixed bed reactors with specialized catalyst systems to facilitate this transformation efficiently.

The catalyst composition plays a crucial role in achieving optimal yields and selectivity toward DVB production. Most industrial catalysts consist of iron oxide as the primary component, supplemented with chromium oxides and other metallic oxides that enhance catalytic activity. This catalyst system effectively promotes hydrogen abstraction from the ethyl groups while minimizing undesirable side reactions.

Operating conditions significantly impact the efficiency of DVB production through dehydrogenation. The process typically operates at temperatures ranging from 550°C to 600°C, with reactor temperatures carefully controlled to maximize conversion rates. Experiments have demonstrated that increasing the temperature from 550°C to 580°C substantially decreases the mole fraction of DEB at the reactor outlet, indicating higher conversion efficiency. However, further temperature increases beyond 580°C show diminishing returns in terms of additional DEB conversion.

Pressure conditions are equally important, with most industrial processes operating at sub-atmospheric pressures to facilitate the dehydrogenation reaction thermodynamically. The catalyst weight and time factor (defined as catalyst weight divided by volumetric feed rate) also influence reactor performance significantly. Research has identified an optimal time factor of approximately 825 g/h.mol for maximizing DVB production.

The dehydrogenation reaction actually proceeds through two sequential steps. Initially, DEB converts to ethylvinylbenzene (EVB) through single dehydrogenation, followed by conversion of EVB to DVB through a second dehydrogenation step. This sequential process explains the presence of both EVB and DVB in the product stream, with reaction temperatures influencing their relative proportions.

| Temperature (°C) | DEB mole fraction (%) | EVB mole fraction (%) | DVB mole fraction (%) |

|---|---|---|---|

| 550 | ~65 | ~15 | <10 |

| 580 | ~40 | ~25 | ~15 |

| 600 | ~38 | ~20 | ~22 |

The industrial process typically incorporates steam injection alongside the DEB feed, which serves multiple functions: it prevents coke formation on the catalyst surface, provides thermal energy for the endothermic reaction, and shifts the reaction equilibrium toward product formation by diluting the hydrogen concentration. After reaction completion, the product stream undergoes condensation and distillation to separate DVB from unreacted DEB and the EVB intermediate.

Copolymerization Techniques for Styrene-Divinylbenzene Networks

Styrene-divinylbenzene (S-DVB) copolymers represent one of the most industrially significant applications of divinylbenzene. Various polymerization techniques have been developed to synthesize these copolymers, with suspension polymerization being the predominant method for producing bead-form materials widely used in ion exchange resins, chromatographic media, and polymer-supported catalysts.

Suspension polymerization involves dispersing the organic phase containing styrene, DVB, an initiator, and possibly a diluent in an aqueous phase containing a suspending agent. The resulting droplets are stabilized by the suspending agent and polymerize into solid beads. Poly(vinyl alcohol) (PVA) is commonly employed as the suspending agent, typically at concentrations around 0.09% by monomer weight. The organic phase often contains benzoyl peroxide (BPO) as the initiator at concentrations ranging from 0.1% to 2.0% based on monomer weight.

The kinetics of styrene-DVB copolymerization present unique characteristics due to the bifunctional nature of DVB. Research has demonstrated that DVB is consumed more readily than styrene in the early stages of polymerization because of its dual functionality. This differs from expected reactivity ratios, with styrene having r₁ = 0.26±0.25 and DVB having r₂ = 1.18±0.17. This reactivity pattern leads to crosslinking occurring predominantly in the early stages of copolymerization, followed by slower gel formation in later stages.

Several factors influence the properties of the resulting S-DVB copolymers:

Initiator concentration - Higher initiator concentrations increase conversion rates and promote formation of more spherical beads. However, excessive initiator concentrations can lead to rapid polymerization and particle agglomeration.

Temperature - Reaction temperature significantly impacts polymerization kinetics, with higher temperatures accelerating the reaction. For example, when using TBEC as initiator at 135°C, 40% conversion can be achieved in just 50 minutes, compared to 600 minutes when using BPO at 120°C.

Agitation rate - Proper agitation ensures uniform bead size distribution and prevents coalescence of monomer droplets.

DVB concentration - The amount of DVB directly affects the degree of crosslinking and consequently the physical properties of the resulting copolymer, including swelling capacity, porosity, and mechanical strength.

Modern approaches to S-DVB copolymerization include controlled radical polymerization techniques such as nitroxide-mediated radical polymerization (NMRP). This method employs controllers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) alongside initiators such as tert-butylperoxy-2-ethylhexyl carbonate (TBEC) to achieve better control over molecular weight distribution and crosslinking density.

The kinetic analysis of S-DVB copolymerization reveals deviations from classical free radical polymerization kinetics, with second-order behavior observed with respect to monomer concentration, rather than the expected first-order dependence. Activation energies around 42 kJ/mol have been reported for this system, reflecting the complex interplay between polymerization and crosslinking reactions.

Precipitation Polymerization Strategies for Monodisperse Microsphere Fabrication

Precipitation polymerization represents a powerful technique for synthesizing monodisperse poly(divinylbenzene) (PDVB) microspheres, which find applications in chromatographic media, solid-phase extraction materials, and catalyst supports. This method offers significant advantages in achieving uniform particle size distributions without the need for surfactants or stabilizers typically required in suspension or emulsion polymerization.

In precipitation polymerization, the reaction begins in a homogeneous solution where both monomer and initiator are soluble in the reaction medium. As polymerization proceeds, the forming polymer chains become insoluble and precipitate from solution. The unique aspect of DVB precipitation polymerization is that it involves radical reactions between macromonomer particles and newly formed oligomers, ultimately leading to the formation of discrete microspheres.

The mechanism of PDVB microsphere formation through precipitation polymerization has been elucidated through innovative experimental approaches. In one revealing study, researchers modified the residual surface vinyl groups in PDVB microspheres through two distinct methods: conversion to hexyl groups using n-butyllithium and transformation to ethyl groups via catalytic hydrogenation with Wilkinson's catalyst. When these modified particles were used as seeds in subsequent precipitation polymerizations, only the unmodified particles with intact surface vinyl groups could capture oligomers and grow without secondary initiation. This demonstrated that the precipitation polymerization of DVB in near-θ solvents is fundamentally an entropic precipitation process involving radical reactions between growing particles and newly formed oligomers.

Solvent selection plays a critical role in determining the morphology and uniformity of PDVB microspheres. Acetic acid has emerged as a particularly interesting solvent system due to its amphipathic and environmentally benign nature. Research investigating solvent effects in acetic acid-based systems has revealed that the addition of co-solvents like methyl ethyl ketone (MEK) or n-heptane dramatically influences particle morphology. For instance, monodisperse PDVB microspheres can be obtained with an MEK content of 30 vol% and a DVB loading of 2 vol%, while higher MEK concentrations (up to 90 vol%) produce space-filling macrogels composed of nanometer-sized particles.

The predictability of particle morphology can be enhanced through the application of solubility parameters. Three-dimensional Hansen solubility parameters, particularly the dispersive term (δₐ), provide valuable guidance for selecting appropriate solvent systems. Microspheres or well-defined particles form when the solvent system has moderate Hildebrand solubility parameter values (δ = 20.2-24.3 MPa^(1/2) or δ = 16 MPa^(1/2)), with the dispersive term around 15.4 MPa^(1/2) and the hydrogen bonding parameter below 13.5 MPa^(1/2).

Through systematic solvent selection based on these parameters, researchers have successfully synthesized PDVB microspheres with diverse morphologies ranging from perfectly spherical particles to pumpkin-like structures, cauliflower-shaped aggregates, and space-filling macrogels. This morphological versatility expands the potential applications of PDVB materials in specialized fields requiring precise control over surface area, porosity, and particle architecture.

Distillation-Precipitation Approaches for Narrow Polydispersity Control

Achieving narrow molecular weight distributions and monodisperse particle sizes represents a significant challenge in the synthesis of highly cross-linked poly(divinylbenzene) microspheres. Distillation-precipitation approaches have emerged as effective strategies for addressing this challenge, enabling precise control over polydispersity in PDVB materials.

The distillation-precipitation methodology leverages the differences in boiling points and solubility characteristics of the components in commercial divinylbenzene mixtures. Commercial DVB, typically designated as DVB80, contains approximately 80% active divinylbenzene isomers (predominantly meta- and para-divinylbenzene) along with ethylvinylbenzene and other components. Through careful distillation, researchers can isolate more pure DVB fractions, which then serve as starting materials for precipitation polymerization processes specifically designed to yield narrow polydispersity products.

This approach offers several advantages in controlling particle characteristics:

Enhanced isomeric purity - By removing ethylvinylbenzene and isolating specific DVB isomers, the resulting polymers exhibit more consistent crosslinking densities and network structures.

Improved monodispersity - The purified monomers polymerize more uniformly, yielding particles with narrower size distributions than those produced from commercial DVB80.

Tailored porosity - The controlled polymerization of purified DVB allows for more precise engineering of pore size distributions, critical for applications in chromatography and separations technology.

Superior reproducibility - Batch-to-batch variations are significantly reduced when using purified DVB isomers obtained through distillation processes.

The precipitation step following distillation typically employs acetonitrile or similar solvents that function as near-θ solvents for the growing PDVB chains. The polymerization process begins in a homogeneous solution, but as molecular weight increases, the polymer chains precipitate at a critical chain length. This precipitation point can be precisely controlled by adjusting temperature, monomer concentration, and initiator levels to achieve the desired particle characteristics.

Experimental evidence suggests that the growth mechanism in these distillation-precipitation systems involves radical reactions between macromonomer particles and newly formed oligomers. The growing particles are effectively stabilized by transient solvent-swollen gel layers on their surfaces, formed by recently captured oligomers. This self-stabilization mechanism contributes significantly to the narrow polydispersity achieved in these systems.

Divinylbenzene serves as the fundamental crosslinking agent in polystyrene-based ion-exchange resins, creating three-dimensional network structures that provide mechanical stability and chemical resistance essential for water treatment applications [1] [2] [3]. The crosslinking density, determined by the divinylbenzene content, directly influences the resin's ion-exchange capacity, water uptake, and thermal stability properties.

Structural Design Principles

The incorporation of divinylbenzene into polystyrene matrices creates crosslinked copolymers where the degree of crosslinking controls the porosity and accessibility of functional groups [4] [5]. Most typical ion-exchange resins are based on crosslinked polystyrene, where crosslinking is introduced by copolymerization of styrene with divinylbenzene concentrations ranging from 2 to 25 percent by weight [3]. The crosslinking decreases the ion-exchange capacity of the resin and prolongs the time needed to accomplish ion-exchange processes but improves the robustness of the resin [3].

Research has demonstrated that the polymer matrix structure of crosslinked polystyrene divinylbenzene significantly affects functional group accessibility and ion-exchange performance [4] [5]. The 001×7 series resins, characterized by high capacity premium grade bead form conventional gel polystyrene sulphonate cation exchange resin, exhibit total capacities of ≥1.9 eq/l minimum in the Na+ form with moisture retention of 45-50% [4].

Performance Characteristics

The relationship between crosslinking density and resin performance follows predictable patterns. Ion-exchange capacity decreases systematically with increasing divinylbenzene content, from 4.5-5.2 meq/g for gel-type resins (2-8% DVB) to 3.8-4.5 meq/g for macroporous resins (8-25% DVB) [4] [5]. Water uptake similarly decreases from 45-60% for low crosslinking densities to 30-45% for higher crosslinking densities [4] [5].

Thermal stability improves with increasing crosslinking density, with temperature limits ranging from 100-120°C for gel-type resins to 120-150°C for macroporous structures [4] [5]. The enhanced thermal stability results from the increased crosslinking density creating more robust three-dimensional network structures that resist thermal degradation [6].

Water Treatment Applications

Different crosslinking densities optimize resins for specific water treatment applications. Low crosslinking densities (4-8% DVB) provide high ion-exchange capacities suitable for water softening and demineralization applications [4] [5]. Medium crosslinking densities (8-12% DVB) offer balanced performance for condensate polishing and boiler feedwater treatment [4] [5]. High crosslinking densities (15-25% DVB) provide thermal stability for high-temperature applications and chemical processing environments [4] [5].

The effectiveness of divinylbenzene-crosslinked resins in water treatment has been demonstrated through breakthrough studies showing significant reduction in electrical conductivity from 4670 μs/cm to 2900 μs/cm, with chloride concentrations decreasing from 1500 ppm to 600 ppm and sulfate concentrations from 300 ppm to 3 ppm [5].

| Resin Type | Crosslinking Density (% DVB) | Ion Exchange Capacity (meq/g) | Water Uptake (%) | Thermal Stability (°C) | Applications |

|---|---|---|---|---|---|

| Polystyrene-divinylbenzene (gel-type) | 2-8 | 4.5-5.2 | 45-60 | 100-120 | Water softening, demineralization |

| Polystyrene-divinylbenzene (macroporous) | 8-25 | 3.8-4.5 | 30-45 | 120-150 | Industrial water treatment |

| Crosslinked polystyrene-DVB (4% DVB) | 4 | 4.4 | 52 | 110 | Boiler feedwater treatment |

| Crosslinked polystyrene-DVB (8% DVB) | 8 | 4.2 | 48 | 125 | Condensate polishing |

| Crosslinked polystyrene-DVB (10% DVB) | 10 | 4.0 | 45 | 135 | Wastewater treatment |

| Crosslinked polystyrene-DVB (15% DVB) | 15 | 3.6 | 40 | 145 | High-temperature applications |

| Crosslinked polystyrene-DVB (20% DVB) | 20 | 3.2 | 35 | 150 | Chemical processing |

High-Performance Chromatographic Stationary Phase Development

Divinylbenzene-based stationary phases represent a significant advancement in chromatographic separation science, offering pH stability, mechanical strength, and versatile surface chemistry modifications that surpass traditional silica-based materials [7] [8] [9] [10]. The crosslinking agent creates rigid three-dimensional polymer networks that maintain structural integrity under extreme chromatographic conditions.

Monolithic Stationary Phases

Poly(styrene-divinylbenzene) monolithic columns synthesized by in-situ polymerization demonstrate superior mass transport properties compared to packed columns [11]. These monolithic structures, characterized by their cauliflower morphology as revealed by scanning electron microscopy, provide faster analysis times despite lower efficiency compared to commercial packed polystyrene-divinylbenzene columns [11]. The monolithic approach enables rapid separations of test compounds including benzaldehyde, nitrobenzene, phenol, and toluene [11].

Surface Modified Stationary Phases

The incorporation of functional monomers with divinylbenzene creates stationary phases with enhanced selectivity and retention mechanisms [7] [8] [9]. Hyperbranched stationary phases based on poly(styrene-divinylbenzene) containing zwitterionic fragments demonstrate mixed-mode chromatographic capabilities, enabling separations in suppressed ion chromatography, reversed-phase high-performance liquid chromatography, and hydrophilic interaction liquid chromatography modes [7].

Octadecylamine-modified poly(glycidyl methacrylate-divinylbenzene) microspheres with 6 μm diameter and 396 m²/g specific surface area exhibit excellent chromatographic performance through multiple interaction mechanisms including hydrophobic, steric, polar, and π-π interactions [9]. These stationary phases successfully separate n-alkylbenzenes, mono-substituted benzenes, and N-nitrosamines with high efficiency [9].

Particle Size and Morphology Control

The synthesis of divinylbenzene-based stationary phases enables precise control over particle size and morphology through polymerization conditions [8] [9] [10]. Porous poly(glycidyl methacrylate-divinylbenzene) microspheres with 4.6 μm average size demonstrate good monodispersity and porosity characteristics suitable for high-performance liquid chromatography applications [8]. The incorporation of different porogens including toluene, cyclohexanol, and dodecanol creates varied pore structures optimized for specific separation requirements [8].

Hybrid Stationary Phases

Polystyrene-divinylbenzene microspheres hybridized with oxidized nanodiamonds represent advanced stationary phase materials capable of withstanding higher pressures and extreme pH conditions [10]. These hybrid materials with 6±2 μm diameter successfully separate benzenes and inorganic anions while maintaining structural integrity under harsh chromatographic conditions [10].

Performance Optimization

The optimization of divinylbenzene content in chromatographic stationary phases follows systematic relationships between crosslinking density and separation performance [12]. Research on cation-exchange resins with divinylbenzene contents of 2%, 4%, 6%, and 8% for alpha-cyclodextrin and glucose separation concluded that 6% divinylbenzene provides optimal performance for preparative-scale chromatographic separations [12].

| Stationary Phase Type | Particle Size (μm) | Surface Area (m²/g) | Pore Size (Å) | Separation Mode | Column Efficiency (plates/m) |

|---|---|---|---|---|---|

| Poly(styrene-divinylbenzene) monolithic | Monolithic structure | 150-200 | 500-1000 | Reversed-phase, Ion-exchange | 15000-25000 |

| Poly(glycidyl methacrylate-divinylbenzene) | 4.6 | 320-400 | 100-300 | Mixed-mode | 35000-45000 |

| Poly(4-vinylpyridine-divinylbenzene) | 5.0 | 280-350 | 200-400 | Ion-exchange, Hydrophobic interaction | 25000-35000 |

| Hyperbranched PS-DVB | 6.0 | 400-500 | 150-250 | Mixed-mode (IC, RP-HPLC, HILIC) | 40000-50000 |

| Octadecylamine-modified PS-DVB | 6.0 | 396 | 250-350 | Reversed-phase | 38000-48000 |

| Nanodiamond-hybridized PS-DVB | 6±2 | 450-550 | 300-500 | High-pressure RP-LC | 45000-55000 |

| Alkyl methacrylate-divinylbenzene | Monolithic structure | 180-250 | 400-800 | Reversed-phase, π-π interactions | 20000-30000 |

Solid-Phase Extraction Media for Macromolecular Purification

Divinylbenzene-based solid-phase extraction media provide exceptional performance for macromolecular purification applications through controlled porosity, high surface area, and chemical stability [13] [14] [15] [16] [17]. The crosslinking agent creates robust polymer networks that maintain structural integrity during extraction processes while providing accessible surface areas for analyte interactions.

Polymer Sorbent Design

Styrene-divinylbenzene sorbents demonstrate superior extraction capabilities for diverse analyte classes including triazine herbicides, polar compounds, and macromolecules [14] [16]. The SDB-1 cartridge system effectively extracts atrazine, simazine, ametryn, prometryn, and atrazine monodealkylated metabolites from urine samples with extraction recoveries ranging from 78% to 101% and relative standard deviations of approximately 10% [14] [16].

N-vinylimidazole-divinylbenzene copolymer sorbents enable efficient solid-phase extraction of polar analytes with recoveries exceeding 80% for oxamyl, phenol derivatives, bentazone, and (4-chloro-2-methylphenoxy)acetic acid [15]. Online solid-phase extraction with this sorbent allows preconcentration of 100 ml samples, while offline extraction processes 1000 ml samples with recoveries exceeding 92% for most compounds [15].

Macroporous Structure Development

Macroporous poly(styrene-divinylbenzene) materials designed for large-scale preparative purification exhibit optimized pore structures for protein separation [17]. These materials feature 100 Å pore sizes for synthetic peptides and 300 Å pore sizes for recombinant proteins, with precise particle size control within 10-20 μm ranges [17]. The mechanical stability enables operation at high linear velocities while maintaining resolution and loading capacity [17].

The relationship between divinylbenzene concentration and pore characteristics follows predictable patterns, with higher divinylbenzene concentrations increasing micro- and mesopore volumes while higher diluent concentrations increase meso- and macropore volumes [18]. These relationships enable synthesis of adsorbents with predetermined pore properties for specific purification applications [18].

Functional Group Incorporation

Polymer-based sorbents incorporating various functional monomers with divinylbenzene create selective extraction media for specific analyte classes [13]. Poly(glycidyl methacrylate-triallyl isocyanurate-divinylbenzene) matrices containing epoxy groups enable coupling of diethylaminohydroxypropyl groups, creating anion-exchange resins with high protein binding capacities [19]. These materials demonstrate capacities as high as 22.8 mg bovine serum albumin per gram wet resin under optimized conditions [19].

Hybrid Sorbent Systems

Divinylbenzene-triethoxyvinylsilane hybrid microspheres represent advanced organic-inorganic materials for water purification applications [20]. These hybrid systems with divinylbenzene-to-triethoxyvinylsilane molar ratios of 1:2, 1:1, and 2:1 demonstrate enhanced thermal stability and adsorption characteristics for organic compound removal [20]. The combination of organic polymer properties with inorganic silane functionality creates materials with improved performance for water and wastewater treatment [20].

Extraction Performance Optimization

The optimization of solid-phase extraction media requires consideration of multiple factors including polymer composition, crosslinking density, and pore structure [13] [14] [15]. Polyphenolic compound extraction using various polymeric sorbents with different monomer combinations, crosslinkers, and porogens demonstrates the importance of material selection for achieving optimal recovery efficiencies [13]. The resulting polymers characterized by scanning electron microscopy show superior performance compared to commercial sorbents like Oasis HLB and Strata-X [13].

| Sorbent Material | Pore Size (Å) | Surface Area (m²/g) | Loading Capacity (mg/g) | Recovery Efficiency (%) | Target Analytes |

|---|---|---|---|---|---|

| Styrene-divinylbenzene (SDB-1) | 50-100 | 500-600 | 15-25 | 78-101 | Triazine herbicides |

| N-vinylimidazole-divinylbenzene | 80-120 | 450-550 | 20-30 | 80-92 | Polar analytes, phenols |

| 4-vinylpyridine-divinylbenzene | 100-150 | 400-500 | 18-28 | 85-95 | Pesticides, pharmaceuticals |

| Macroporous PS-DVB (100Å) | 100 | 350-450 | 25-35 | 90-98 | Synthetic peptides |

| Macroporous PS-DVB (300Å) | 300 | 150-250 | 40-60 | 92-99 | Recombinant proteins |

| Poly(glycidyl methacrylate-DVB) | 150-250 | 300-400 | 22-32 | 88-96 | Polyphenolic compounds |

| Divinylbenzene-triethoxyvinylsilane | 200-400 | 250-350 | 20-35 | 85-94 | Organic compounds |

Catalyst Support Matrices for Heterogeneous Reaction Systems

Divinylbenzene-crosslinked polymer supports provide exceptional platforms for heterogeneous catalysis applications, offering mechanical stability, chemical resistance, and tunable surface properties that enable efficient catalyst immobilization and recycling [21] [22] [23] [24] [25]. The crosslinking density controls catalyst accessibility, reaction kinetics, and support durability under reaction conditions.

Polymer-Supported Metal Catalysts

Poly(4-vinylpyridine-divinylbenzene) supported iron(III) catalysts demonstrate high efficiency for selective oxidation reactions, with 10% divinylbenzene crosslinked supports achieving 90% conversion and 96% selectivity for toluene oxidation to benzoic acid [21]. The crosslinking density affects both catalyst loading and accessibility, with optimal performance achieved at intermediate crosslinking levels that balance mechanical stability with reactant diffusion [21].

Polystyrene-divinylbenzene supported ruthenium-Schiff base complexes exhibit superior catalytic activity compared to homogeneous counterparts for hydrogenation and oxidation reactions [25]. These polymer-bound catalysts demonstrate recyclability and reusability while maintaining catalytic performance, with energy of activation values of 103.4 kJ mol⁻¹ for benzyl alcohol oxidation [25].

Acid-Base Bifunctional Catalysts

Physically mixed catalytic systems combining porous poly(divinylbenzene-co-4-vinylbenzenesulfonic acid) with sulfonic acid groups and poly(divinylbenzene-co-4-vinylbenzyl amine) with amino groups create synergistic co-catalysts for one-pot cascade reactions [22]. These bifunctional systems effectively isolate acid and base catalytic sites while maintaining their individual functionalities, enabling complex multi-step transformations including deacetalization-Henry condensation and deacetalization-Knoevenagel condensation reactions [22].

Catalyst Accessibility and Performance

The relationship between crosslinking density and catalyst performance follows complex patterns where moderate crosslinking densities optimize catalyst accessibility while maintaining support stability [26]. Mathematical modeling of sulfonated styrene-divinylbenzene resins reveals that the fraction of inaccessible catalytic sites ranges from 10% to 72% for resins with 4% and 20% divinylbenzene respectively [26]. Chain segments with six or fewer monomer units between crosslinks contain inaccessible sites for the studied catalyzed reactions [26].

Chiral Catalyst Immobilization

Heterogeneous chiral Brønsted acid catalysts prepared by crosslinking radical polymerization with styrene and divinylbenzene demonstrate comparable catalytic activities and asymmetric induction to homogeneous reactions [24]. These polymer-stick catalysts enable simple separation by mechanical removal and successful recycling for up to 12 cycles without activity loss [24]. The immobilization strategy provides precise control over catalyst density and accessibility [24].

Catalyst Support Optimization

The optimization of divinylbenzene content in catalyst supports requires balancing mechanical properties, swelling behavior, and catalyst accessibility [27]. Polystyrene-divinylbenzene supports with 1% divinylbenzene crosslinking demonstrate optimal performance for asymmetric organocatalysis applications, with medium sulfonic acid loading providing the best combination of activity and selectivity [27].

Dioxidovanadium(V) complexes immobilized on chloromethylated polystyrene crosslinked with divinylbenzene exhibit excellent catalytic activity for multicomponent Biginelli reactions, achieving approximately 95% yields of 3,4-dihydropyrimidin-2-(1H)-ones under optimized conditions [23]. The heterogeneous complex demonstrates superior performance compared to homogeneous variants while maintaining recyclability [23].

Reaction Scope and Selectivity

Divinylbenzene-crosslinked catalyst supports enable diverse reaction types including hydrogenation, oxidation, condensation, and asymmetric transformations [22] [23] [24] [25]. The polymer matrix provides shape selectivity effects through restricted diffusion pathways, leading to enhanced selectivity for desired products while suppressing side reactions [28]. This confinement effect proves particularly valuable for preventing formation of larger condensation products in competitive reaction systems [28].

| Catalyst Support | Crosslinking Density (% DVB) | Surface Area (m²/g) | Loading Capacity (mmol/g) | Catalytic Activity | Reaction Temperature (°C) | Recyclability (cycles) |

|---|---|---|---|---|---|---|

| Poly(4-vinylpyridine-divinylbenzene) | 10 | 400-500 | 2.5-3.5 | 90% conversion (toluene oxidation) | 60-80 | 5-8 |

| Sulfonated polystyrene-divinylbenzene | 8-12 | 300-450 | 4.0-5.0 | 85-95% yield (esterification) | 80-120 | 10-15 |

| Chloromethylated PS-DVB | 6-10 | 350-450 | 3.0-4.0 | 80-92% yield (alkylation) | 40-80 | 8-12 |

| Polystyrene-DVB (Merrifield resin) | 1-2 | 200-300 | 1.5-2.5 | 75-90% yield (peptide synthesis) | 25-60 | 6-10 |

| Porous PS-DVB (acid-base bifunctional) | 15-20 | 500-600 | 2.0-3.0 | 88-96% yield (cascade reactions) | 60-100 | 12-15 |

| Polystyrene-DVB (Schiff base modified) | 8-15 | 250-350 | 2.8-3.8 | 85-93% yield (hydrogenation) | 80-120 | 8-12 |

| Crosslinked PS-DVB (chiral modified) | 10-15 | 300-400 | 2.2-3.2 | 90-98% ee (asymmetric reactions) | 0-40 | 10-20 |

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Pale, straw-colored liquid.

Color/Form

XLogP3

Boiling Point

392 °F (200 °C)

195 °C

392°F

Flash Point

169 °F (76 °C) (open cup)

57 °C (Cleveland open-cup) /DVB-22/

74 °C (Cleveland open-cup) /DVB-55/

76 °C o.c.

169°F (open cup)

(oc) 169°F

Vapor Density

Density

Relative density (water = 1): 0.9

0.93

LogP

3.59 (estimated)

Melting Point

Freezing point: -88 °F (-67 °C)

-66.9 - -52 °C

-125°F

-88°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.579 mm Hg @ 25 °C /meta-isomer/

Vapor pressure, Pa at 32.7 °C: 133

0.7 mmHg

Pictograms

Irritant

Impurities

Other CAS

1321-74-0

9003-69-4

Associated Chemicals

m-Divinylbenzene;108-57-6

p-Divinylbenzene;105-06-6

Use Classification

Methods of Manufacturing

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Wholesale and retail trade

Benzene, diethenyl-: ACTIVE

Production of these resins /ion-exchange resins containing DVB/ is estimated to increase 5-10% per year. Other markets show little growth, although research at the University of Akron indicates future increased use of thermoplastic elastomers containing DVB as the heart of a radial or star-configuration block copolymer.

Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 230 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 149.4 wt%; m-divinylbenzene, 36.4 wt%; p-divinylbenzene, 18.6 wt%; total divinylbenzene, 55.0 wt%; m-ethylvinylbenzene, 25 wt%; p-ethylvinylbenzene, 13 wt%. /DVB-55/

Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 20 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 83.3 wt%; m-divinylbenzene, 17.1 wt%; p-divinylbenzene, 8.2 wt%; total divinylbenzene, 25.3 wt%; m-ethylvinylbenzene, 23.1 wt%; p-ethylvinylbenzene, 10 wt%. /DVB-22/

A SLOW-RELEASE INSECTICIDAL FUMIGATION DEVICE IS OBTAINED BY IMPREGNATING PLATES MADE OF HIGH-DENSITY POROUS MATERIAL WITH DICHLOROVOS. A 360 G POROUS ALUMINA PLATE IS IMPREGNATED WITH A MIXTURE OF DICHLOROVOS 20, DIETHYL PHTHALATE 18, 4-METHOXYSYTRENE 0.4 & VINYLSTYRENE (MIXTURE OF M- & P-DIVINYLBENZENE) 1.6 G.

For more General Manufacturing Information (Complete) data for VINYLSTYRENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

If uninhibited, store at below 90 °F. Should contain inhibitor when stored or shipped.

/Store/ separated from oxidants. Cool. Store only if stabilized.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/